叔丁基氮-(4-甲基-2-苯基-1,3-噻唑-5-基)氨基甲酸酯

描述

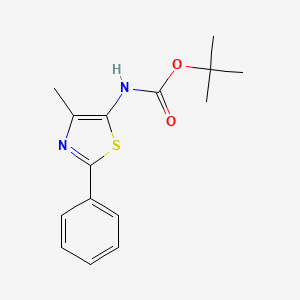

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group

科学研究应用

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

Mode of Action

It’s worth noting that the compound’s structure contains a thiazole ring, which is known to interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its absorption and distribution .

生化分析

Biochemical Properties

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .

Cellular Effects

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase can enhance cholinergic signaling, leading to improved cognitive function. Moreover, its interaction with β-secretase can reduce the formation of amyloid-beta peptides, potentially mitigating the progression of Alzheimer’s disease . These effects highlight the compound’s potential therapeutic applications in neurodegenerative disorders.

Molecular Mechanism

The molecular mechanism of action of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, the compound inhibits β-secretase by binding to its active site, reducing the production of amyloid-beta peptides . These molecular interactions underline the compound’s potential as a therapeutic agent for neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on acetylcholinesterase and β-secretase are sustained, suggesting its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and β-secretase, leading to improved cognitive function and reduced amyloid-beta production . At high doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain, are critical for its therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its delivery and effectiveness.

Subcellular Localization

The subcellular localization of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications These localizations influence its interactions with biomolecules and its overall biochemical effects

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. This often involves the use of controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reaction.

化学反应分析

Types of Reactions

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

相似化合物的比较

Similar Compounds

Tert-butyl carbamate: A simpler carbamate with similar functional groups.

Phenylthiazole derivatives: Compounds with similar thiazole rings but different substituents.

N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate: Lacks the tert-butyl group but has a similar core structure.

Uniqueness

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is unique due to the combination of its tert-butyl group, thiazole ring, and carbamate functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

生物活性

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived compound with potential applications in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18N2O2S

- Molar Mass : 290.38 g/mol

- Density : 1.196 g/cm³ (predicted)

- pKa : 12.48 (predicted)

These properties indicate its potential for interaction with various biological targets, particularly due to the presence of the thiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has been studied for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The thiazole structure enhances its interaction with cell membranes, facilitating penetration and subsequent antimicrobial action.

Antitumor Activity

Thiazole derivatives are known for their anticancer potential. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways. For instance, compounds similar to tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency:

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Inhibition of Bcl-2 |

| Compound B | 1.98 ± 1.22 | Induction of apoptosis |

The presence of electron-donating groups, such as methyl groups on phenyl rings, has been correlated with increased activity against tumor cells.

Neuroprotective Effects

Emerging research suggests that tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate may possess neuroprotective properties. It has been shown to reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This suggests a potential role in neurodegenerative disease management.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing membrane permeability and disrupting bacterial cell function.

Investigation into Anticancer Properties

In a separate investigation focusing on anticancer properties, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate was tested against A431 human epidermoid carcinoma cells. The compound demonstrated a dose-dependent reduction in cell viability, with molecular dynamics simulations revealing interactions with key apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can be attributed to several structural features:

- Thiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.

- Phenyl Group : The substitution at the 4-position enhances lipophilicity and cellular uptake.

- Tert-butyl Group : Provides steric bulk that may influence binding affinity and selectivity towards specific enzymes or receptors.

属性

IUPAC Name |

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISOBSGFPJMBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。